molecular formula C20H17FO2S B2975087 2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol CAS No. 251307-40-1

2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol

Cat. No. B2975087
CAS RN: 251307-40-1
M. Wt: 340.41
InChI Key: KLGKWWYFLCKBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol” is also known as CRL-40,941, fladrafinil, and fluorafinil . It is a eugeroic closely related to adrafinil and modafinil . It is the bis (p -fluoro) ring-substituted derivative of adrafinil . CRL-40,941 was found to produce antiaggressive effects in animals, which adrafinil does not produce; it is purportedly 3–4 times more potent than adrafinil .


Molecular Structure Analysis

The molecular formula of “2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol” is C20H17FO2S . Its average mass is 340.411 Da and its monoisotopic mass is 340.093323 Da .

Scientific Research Applications

Fluorination Capabilities and Stereoselectivity

The study on the discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) highlights its utility as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis. This reagent exhibits superior fluorination capabilities, including high-yield fluorinations of alcohols, aldehydes, and ketones, as well as the stereoselective deoxofluoro-arylsulfinylation of diols and amino alcohols. The unique properties of Fluolead, such as its safety, ease of handling, and diverse fluorination capabilities, suggest it could be beneficial in research involving 2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol for introducing fluorine atoms into molecules with high selectivity and efficiency (Umemoto et al., 2010).

Synthesis and Characterization of Novel Fluoropolymers

Research on the synthesis and characterization of novel fluoropolymers containing sulfonyl and perfluorocyclobutyl units showcases the development of polymers with good thermal stability prepared from a sulfonyl-containing monomer. These fluoropolymers, synthesized using 4,4′-sulfonyldiphenol as the starting material, demonstrate excellent solubility in conventional solvents and high thermal stability, making them potential materials for high-performance applications. This research underscores the importance of 2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol derivatives in the development of new polymeric materials with enhanced properties (Xiaoyu Huang et al., 2005).

Fluorescent Molecular Probes

The development of new fluorescent solvatochromic dyes, including those derived from 2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol, highlights the compound's relevance in creating ultrasensitive fluorescent molecular probes. These probes, exhibiting strong solvent-dependent fluorescence correlated with solvent polarity, are instrumental in studying various biological events and processes due to their high fluorescence quantum yields and large Stokes shifts. This application signifies the compound's potential in advancing biological and chemical sensing technologies (Diwu et al., 1997).

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluorophenyl methyl sulfone, indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . These hazards may also apply to “2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol”, but specific safety data for this compound is not available in the search results.

properties

IUPAC Name

2-(4-fluorophenyl)sulfinyl-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO2S/c21-18-11-13-19(14-12-18)24(23)15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGKWWYFLCKBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)C2=CC=C(C=C2)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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